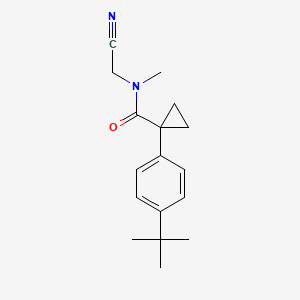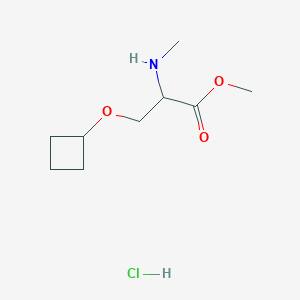
2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester”, often involves known approaches based on the Knoevenagel reaction, alkylation reaction, and one-pot three-component reaction .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the 2,4-dichloroanilino group in the compound can potentially enhance these properties. Researchers have synthesized compounds containing the thiazole ring with variable substituents and evaluated their biological activities, including antibacterial and antifungal effects .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is another significant area of research. The structural variability of the thiazole ring allows for the synthesis of compounds that can be evaluated for their effectiveness in reducing inflammation .
Antitumor and Cytotoxic Activity
Thiazoles have been found to exhibit antitumor and cytotoxic activities. The modification of the thiazole ring with different substituents, such as the 2,4-dichloroanilino group, can lead to the development of new compounds with potential antitumor properties .
Antidiabetic Activity
Research has indicated that thiazole derivatives can also play a role in antidiabetic activity. The structural features of these compounds, including the presence of the 2,4-dichloroanilino moiety, may contribute to their ability to act as antidiabetic agents .
Antiviral and Antioxidant Properties
Thiazole compounds have shown promise in antiviral and antioxidant applications. The diverse biological activities of thiazoles make them candidates for the development of new antiviral agents and antioxidants .
Pharmaceutical Intermediates
The compound can serve as an intermediate in pharmaceutical synthesis. Its structural complexity and reactivity make it suitable for the development of various pharmaceutical agents .
Wirkmechanismus
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes and is emerging as a potential therapeutic target for various diseases, including inflammatory bowel disease .
Mode of Action
The compound acts as an agonist for the AhR . It binds to the receptor, triggering a conformational change that allows the receptor to translocate into the nucleus and dimerize with the AhR nuclear translocator (ARNT) . This complex then binds to specific DNA sequences, leading to the transcriptional activation of various AhR-regulated genes .
Biochemical Pathways
The activation of AhR leads to the induction of several enzymes involved in drug metabolism and detoxification, such as cytochrome P4501A1 (CYP1A1) . The upregulation of these enzymes can have various downstream effects, including the metabolism of endogenous and exogenous compounds .
Result of Action
The activation of AhR and the subsequent induction of enzymes like CYP1A1 can lead to various molecular and cellular effects. For instance, the metabolism of certain compounds can result in the production of reactive metabolites, which can have various effects on cellular function .
Zukünftige Richtungen
The future directions for the study of “2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” and other thiazole derivatives could involve further exploration of their biological activities and the design and development of new thiazole derivatives . This could provide a basis for the development of new drugs with lesser side effects .
Eigenschaften
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-4-3-7(13)5-8(9)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECPIHOBALRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)
![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2762577.png)
![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)
![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)
![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)


![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)



![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)
![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)
